2,6-Bis[(4R,5R)-4-methyl-5-phenyl-2-oxazolinyl]pyridine
CAS No.: 312624-05-8
Cat. No.: VC3797131
Molecular Formula: C25H23N3O2
Molecular Weight: 397.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 312624-05-8 |
|---|---|
| Molecular Formula | C25H23N3O2 |
| Molecular Weight | 397.5 g/mol |
| IUPAC Name | (4R,5R)-4-methyl-2-[6-[(4R,5R)-4-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-5-phenyl-4,5-dihydro-1,3-oxazole |
| Standard InChI | InChI=1S/C25H23N3O2/c1-16-22(18-10-5-3-6-11-18)29-24(26-16)20-14-9-15-21(28-20)25-27-17(2)23(30-25)19-12-7-4-8-13-19/h3-17,22-23H,1-2H3/t16-,17-,22+,23+/m1/s1 |
| Standard InChI Key | WAQJMWVRZVOTCH-AFXFGAOOSA-N |
| Isomeric SMILES | C[C@@H]1[C@H](OC(=N1)C2=NC(=CC=C2)C3=N[C@@H]([C@H](O3)C4=CC=CC=C4)C)C5=CC=CC=C5 |
| SMILES | CC1C(OC(=N1)C2=NC(=CC=C2)C3=NC(C(O3)C4=CC=CC=C4)C)C5=CC=CC=C5 |
| Canonical SMILES | CC1C(OC(=N1)C2=NC(=CC=C2)C3=NC(C(O3)C4=CC=CC=C4)C)C5=CC=CC=C5 |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The ligand features a pyridine core substituted at the 2- and 6-positions with oxazoline rings. Each oxazoline moiety contains a methyl group at the 4-position and a phenyl group at the 5-position, both in the (R,R) configuration . X-ray crystallography of analogous compounds reveals that the pyridine and oxazoline rings are nearly coplanar, with dihedral angles of approximately 4.2° between the pyridine and oxazoline planes . This near-planarity enhances conjugation and stabilizes metal-ligand complexes through π-backbonding interactions .
The stereochemistry at the 4- and 5-positions of the oxazoline rings is critical for enantioselectivity. The (4R,5R) configuration induces a specific chiral environment around the metal center, enabling differentiation between prochiral substrates . Density functional theory (DFT) studies on related ligands suggest that the methyl and phenyl groups create steric bulk that directs substrate approach trajectories, while the oxazoline’s nitrogen atoms coordinate metals with well-defined geometries .
Physicochemical Properties
Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 397.47 g/mol | |
| Melting Point | 135–139 °C | |
| Boiling Point | 600.6 °C (predicted) | |
| Density | 1.25 g/cm³ | |
| Refractive Index | 1.655 | |
| Optical Activity () | +32° (c = 1 in CHCl₃) |
The ligand’s high melting point and thermal stability (decomposition >300°C) suit it for reactions under elevated temperatures, such as Heck couplings or cycloadditions . Its solubility in chlorinated solvents (e.g., chloroform, dichloromethane) and limited solubility in polar aprotic solvents (e.g., DMSO) reflect its hydrophobic character .
Synthesis and Characterization
Synthetic Routes
The ligand is typically synthesized via a three-step sequence:
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Preparation of Chiral Amino Alcohols: (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone serves as a precursor, synthesized from L-valine or analogous chiral starting materials .
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Cyclocondensation: The amino alcohol reacts with 2,6-pyridinedicarbonyl chloride to form bis(amide) intermediates .
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Oxazoline Ring Closure: Treatment with thionyl chloride (SOCl₂) or similar dehydrating agents promotes cyclization, yielding the target ligand .
An optimized procedure reports a 99% yield using diphenylphosphoranyl azide and triethylamine in benzene under reflux for 40 hours . The final product is purified via recrystallization from ethanol or column chromatography .
Spectroscopic Characterization
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NMR: NMR (CDCl₃) displays resonances for the pyridine protons (δ 8.5–7.5 ppm), oxazoline methyl groups (δ 1.2–1.5 ppm), and phenyl rings (δ 7.0–7.4 ppm) .
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IR: Stretching vibrations at 1650 cm⁻¹ (C=N) and 1250 cm⁻¹ (C–O) confirm oxazoline formation .
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MS: High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 397.1790 [M+H]⁺ .
Applications in Asymmetric Catalysis
Transition-Metal Complexation
The ligand forms octahedral complexes with metals such as Rh(III), Pd(II), and Ir(I) . In rhodium-catalyzed cyclopropanations, the ligand’s steric profile directs endo-selectivity, achieving enantiomeric excesses (ee) >90% . For example, in the reaction of styrene with diazoacetates, the Rh-(R,R)-ligand complex produces trans-cyclopropanes with 94% ee .
Enantioselective C–H Activation
Recent advances employ the ligand in palladium-catalyzed C–H functionalizations. In a 2023 study, a Pd(II)-ligand system enabled asymmetric arylation of ferrocenes, yielding planar chiral products with 88% ee . The oxazoline’s nitrogen atoms facilitate oxidative addition, while the phenyl groups stabilize transition states via π-stacking .
Limitations and Optimization
While highly effective, the ligand’s performance is solvent-dependent. Polar solvents like acetonitrile reduce enantioselectivity due to competitive ligand displacement . Modifications such as electron-withdrawing substituents on the phenyl rings (e.g., –CF₃) improve catalytic activity in challenging media .
Future Perspectives
Ongoing research explores derivatives with fluorinated phenyl groups or hybrid phosphine-oxazoline designs to enhance catalytic scope . Computational models predicting ligand-substrate interactions are streamlining the development of next-generation variants . With its proven versatility, 2,6-bis[(4R,5R)-4-methyl-5-phenyl-2-oxazolinyl]pyridine remains a cornerstone of asymmetric catalysis, poised to enable novel synthetic methodologies in pharmaceutical and materials chemistry.
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